molecular formula C15H20N4O2 B2949630 1-cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034553-21-2

1-cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2949630
CAS No.: 2034553-21-2
M. Wt: 288.351
InChI Key: JAJIADGZTGJKAP-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that features a complex structure combining a urea moiety with cyclopentane, furan, and pyrazole groups. This compound's unique structure gives it distinct properties that have garnered interest in various fields of scientific research, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions:

  • Step 1: : Preparation of 4-(furan-3-yl)-1H-pyrazole through cyclization of appropriate precursors.

  • Step 2: : Introduction of the ethyl linker via alkylation.

  • Step 3: : Coupling of the ethyl-linked pyrazole with cyclopentylisocyanate to form the final urea compound.

Industrial Production Methods: : In an industrial setting, the synthesis would likely be optimized for large-scale production using continuous flow chemistry techniques, ensuring higher yields and purity while maintaining cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: : 1-Cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo a variety of chemical reactions:

  • Oxidation: : With reagents such as hydrogen peroxide or peracids to potentially form sulfoxides or sulfones.

  • Reduction: : Using agents like lithium aluminium hydride or catalytic hydrogenation to reduce specific moieties within the compound.

  • Substitution: : Particularly at the pyrazole and furan rings, using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, acetic acid, and heat.

  • Reduction: : Lithium aluminium hydride in dry ether, or catalytic hydrogenation using palladium on carbon under hydrogen gas.

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution with various nucleophiles.

Major Products

  • Oxidized derivatives such as sulfoxides.

  • Reduced forms with altered functional groups.

  • Substituted analogs with modified electronic properties.

Scientific Research Applications

1-Cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea has several notable applications across various research domains:

  • Chemistry: : As a precursor for synthesizing novel heterocyclic compounds.

  • Biology: : Used in studying enzyme inhibition and protein-ligand interactions.

  • Medicine: : Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to its ability to interact with biological targets.

  • Industry: : Applied in the development of new materials and fine chemicals due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea exerts its effects involves interaction with specific molecular targets:

  • Molecular Targets: : It may inhibit certain enzymes or receptors, leading to altered biological pathways.

  • Pathways Involved: : Potential pathways include the inhibition of kinases or other enzymes involved in inflammatory and cancerous processes, disrupting cellular functions and signaling.

Comparison with Similar Compounds

When compared to other similar compounds, 1-cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea stands out due to its unique combination of a cyclopentane ring and a furan-pyrazole moiety.

  • Similar Compounds

    • 1-Cyclopentyl-3-(2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea: Differing by the presence of a thiophene ring instead of a furan ring.

    • 1-Cyclopentyl-3-(2-(4-(furan-3-yl)-1H-imidazol-1-yl)ethyl)urea: Where pyrazole is replaced by imidazole.

These comparisons highlight the unique aspects of this compound, particularly its potential for specific biological interactions and chemical reactivity.

There you have it: a comprehensive dive into the world of this fascinating compound!

Properties

IUPAC Name

1-cyclopentyl-3-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c20-15(18-14-3-1-2-4-14)16-6-7-19-10-13(9-17-19)12-5-8-21-11-12/h5,8-11,14H,1-4,6-7H2,(H2,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJIADGZTGJKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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